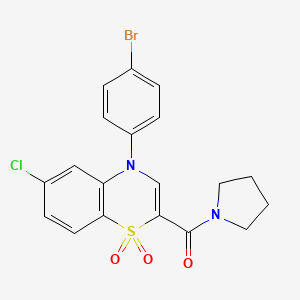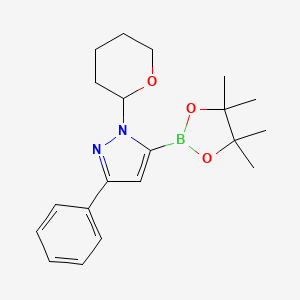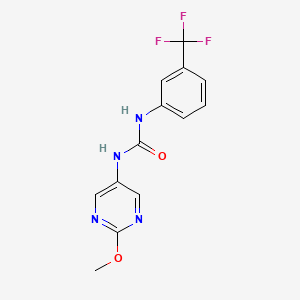![molecular formula C27H27ClN4O4S B2569740 2-[2-(2-chloroanilino)-2-oxoethyl]sulfanyl-N-(furan-2-ylmethyl)-4-oxo-3-pentylquinazoline-7-carboxamide CAS No. 443349-45-9](/img/structure/B2569740.png)
2-[2-(2-chloroanilino)-2-oxoethyl]sulfanyl-N-(furan-2-ylmethyl)-4-oxo-3-pentylquinazoline-7-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(2-chloroanilino)-2-oxoethyl]sulfanyl-N-(furan-2-ylmethyl)-4-oxo-3-pentylquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C27H27ClN4O4S and its molecular weight is 539.05. The purity is usually 95%.
BenchChem offers high-quality 2-[2-(2-chloroanilino)-2-oxoethyl]sulfanyl-N-(furan-2-ylmethyl)-4-oxo-3-pentylquinazoline-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[2-(2-chloroanilino)-2-oxoethyl]sulfanyl-N-(furan-2-ylmethyl)-4-oxo-3-pentylquinazoline-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthetic Methods and Characterization :
- A study by Zaki, Radwan, and El-Dean (2017) developed a synthetic method for related compounds, emphasizing the importance of such methodologies in investigating the pharmacological activities of these molecules. They provided a comprehensive spectral characterization, including melting point, TLC, FT IR, 1H NMR spectroscopy, as well as 13C NMR and mass spectroscopy for most of the synthesized compounds (Zaki, Radwan, & El-Dean, 2017).
Potential as Tyrosinase Inhibitors :
- Dige et al. (2019) synthesized new 4-oxoquinazolin-3(4H)-yl)furan-2-carboxamide derivatives and found them to be potent inhibitors of the tyrosinase enzyme. This suggests potential applications in treating hyperpigmentation disorders (Dige et al., 2019).
Anti-inflammatory and Antibacterial Properties :
- Alam et al. (2011) investigated compounds with a similar structure for their anti-inflammatory and antibacterial activities. They found that some compounds showed significant activity against both Staphylococcus aureus and Escherichia coli, suggesting potential for medical application in treating infections and inflammation (Alam et al., 2011).
Catalytic Reactions and Compound Formation :
- Yasaei et al. (2019) described a palladium-catalyzed reaction involving related compounds, demonstrating the potential for these compounds in complex organic synthesis and pharmaceutical applications (Yasaei et al., 2019).
Tautomerism and Spectroscopy :
- Mondelli and Merlini (1966) studied the NMR and UV spectra of similar compounds, providing insights into the tautomeric equilibria and the relationships between NMR parameters and tautomeric structures (Mondelli & Merlini, 1966).
Pharmacological Activities :
- Wilhelm et al. (2014) synthesized and evaluated 7-chloroquinoline-1,2,3-triazoyl carboxamides, revealing their potential as anticonvulsant, antinociceptive, and anti-inflammatory agents (Wilhelm et al., 2014).
Quinazoline Ring Hydrolysis :
- Shemchuk et al. (2010) researched the hydrolytic opening of the quinazoline ring in derivatives of similar compounds, which is significant for understanding the stability and reactivity of these molecules (Shemchuk et al., 2010).
Propriétés
IUPAC Name |
2-[2-(2-chloroanilino)-2-oxoethyl]sulfanyl-N-(furan-2-ylmethyl)-4-oxo-3-pentylquinazoline-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27ClN4O4S/c1-2-3-6-13-32-26(35)20-12-11-18(25(34)29-16-19-8-7-14-36-19)15-23(20)31-27(32)37-17-24(33)30-22-10-5-4-9-21(22)28/h4-5,7-12,14-15H,2-3,6,13,16-17H2,1H3,(H,29,34)(H,30,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHNIKQCVYOUCPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CC=CO3)N=C1SCC(=O)NC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27ClN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(2-chloroanilino)-2-oxoethyl]sulfanyl-N-(furan-2-ylmethyl)-4-oxo-3-pentylquinazoline-7-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-[4-methoxy-3-(pyridin-3-ylmethoxy)phenyl]propanamide](/img/structure/B2569661.png)

![4-{5-Cyclopentanecarbonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-methylpyrimidine](/img/structure/B2569663.png)
![N-(2-ethylphenyl)-N'-{5-[(4-methylphenyl)sulfonyl]-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl}urea](/img/structure/B2569666.png)
![(1R,2S,6R,7S)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene](/img/structure/B2569668.png)




![2-[4-(Carboxymethyl)piperazin-1-yl]acetic acid;dihydrochloride](/img/no-structure.png)

